N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
Brand Name:
Vulcanchem
CAS No.:
114333-22-1
VCID:
VC0218635
InChI:
InChI=1S/C9H13FN3O8P/c10-4-2-13(9(15)11-8(4)12-16)7-1-5(14)6(21-7)3-20-22(17,18)19/h2,5-7,14,16H,1,3H2,(H,11,12,15)(H2,17,18,19)/t5-,6+,7+/m0/s1
SMILES:
C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O
Molecular Formula:
C9H13FN3O8P
Molecular Weight:
341.19 g/mol
N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
CAS No.: 114333-22-1
Main Products
VCID: VC0218635
Molecular Formula: C9H13FN3O8P
Molecular Weight: 341.19 g/mol
CAS No. | 114333-22-1 |
---|---|
Product Name | N(4)-hydroxy-5-fluorodeoxycytidine monophosphate |
Molecular Formula | C9H13FN3O8P |
Molecular Weight | 341.19 g/mol |
IUPAC Name | [(2R,3S,5R)-5-[5-fluoro-4-(hydroxyamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Standard InChI | InChI=1S/C9H13FN3O8P/c10-4-2-13(9(15)11-8(4)12-16)7-1-5(14)6(21-7)3-20-22(17,18)19/h2,5-7,14,16H,1,3H2,(H,11,12,15)(H2,17,18,19)/t5-,6+,7+/m0/s1 |
Standard InChIKey | NLJQYFRLORVALI-RRKCRQDMSA-N |
Isomeric SMILES | C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O |
SMILES | C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O |
Canonical SMILES | C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O |
Synonyms | N(4)-hydroxy-5-fluoro-dCMP N(4)-hydroxy-5-fluorodeoxycytidine monophosphate N(4)-OH-5-FdCMP |
PubChem Compound | 3035987 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume